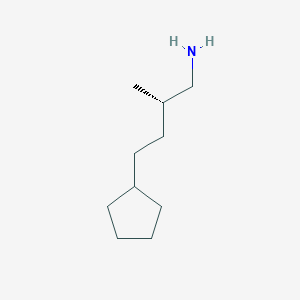
(2S)-4-Cyclopentyl-2-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-Cyclopentyl-2-methylbutan-1-amine is a chemical compound that belongs to the class of amines. It is commonly known as 4-CMC, and it is a psychoactive drug that has gained popularity in recent years. The compound is a derivative of cathinone, which is a naturally occurring stimulant found in the khat plant. 4-CMC has been subject to scientific research, and
Wirkmechanismus
The mechanism of action of (2S)-4-Cyclopentyl-2-methylbutan-1-amine is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are associated with pleasure, motivation, and attention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other psychoactive drugs. The compound has been reported to cause euphoria, increased energy, and stimulation. It may also cause increased heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2S)-4-Cyclopentyl-2-methylbutan-1-amine in lab experiments include its ability to stimulate the reward system in the brain, making it a useful tool for studying addiction and motivation. However, its psychoactive properties may also be a limitation, as it may interfere with the results of experiments or cause ethical concerns.
Zukünftige Richtungen
There are several future directions for research on (2S)-4-Cyclopentyl-2-methylbutan-1-amine. One area of research is the development of new drugs based on the compound's structure. Another area of research is the use of the compound in neuroscience research to study the brain's reward system and addiction. Additionally, research may focus on the compound's potential use in the treatment of mental health disorders such as depression and anxiety.
Synthesemethoden
The synthesis of (2S)-4-Cyclopentyl-2-methylbutan-1-amine involves several steps. The starting material for the synthesis is cyclopentanone, which is reacted with methylamine to form N-methylcyclopentanone. The N-methylcyclopentanone is then reacted with 2-chlorobutane in the presence of sodium hydroxide to form (2S)-4-Cyclopentyl-2-methylbutan-1-one. Finally, the (2S)-4-Cyclopentyl-2-methylbutan-1-one is reduced using sodium borohydride to produce this compound.
Wissenschaftliche Forschungsanwendungen
(2S)-4-Cyclopentyl-2-methylbutan-1-amine has been subject to scientific research due to its psychoactive properties. The compound has been studied for its potential use in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. It has also been studied for its potential use as a tool in neuroscience research to study the brain's reward system and addiction.
Eigenschaften
IUPAC Name |
(2S)-4-cyclopentyl-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)6-7-10-4-2-3-5-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRYSEIZFDGCAW-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1CCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2772343.png)
![2-[(4-Chlorophenyl)sulfanyl]quinoxaline](/img/structure/B2772344.png)
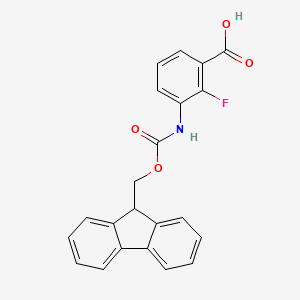
![[5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine](/img/structure/B2772347.png)
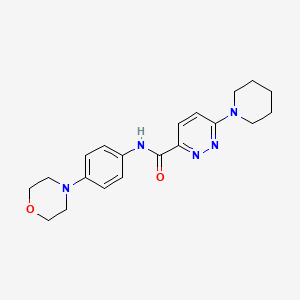
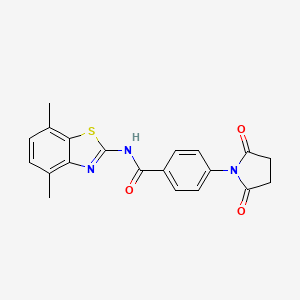
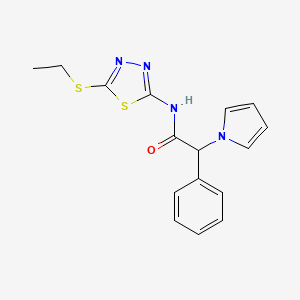
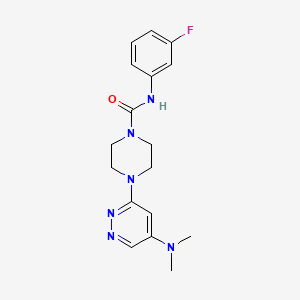
![ethyl 3-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2772356.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2772358.png)

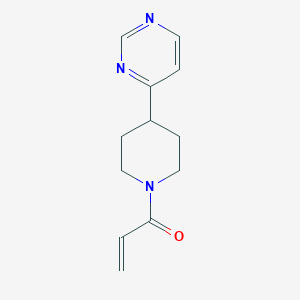
![2-(((6-(2-Methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)methyl)isoindoline-1,3-dione](/img/structure/B2772364.png)